REACTION_SMILES
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[CH3:20][OH:21].[H:18][H:19].[c:1]1([CH2:2][N:8]2[CH2:9][CH:10]([CH2:13][NH:14][CH:15]([CH3:16])[CH3:17])[CH2:11][CH2:12]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[NH:8]1[CH2:9][CH:10]([CH2:13][NH:14][CH:15]([CH3:16])[CH3:17])[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NCC1CCN(Cc2ccccc2)C1
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Name
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Type
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product
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Smiles
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CC(C)NCC1CCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |